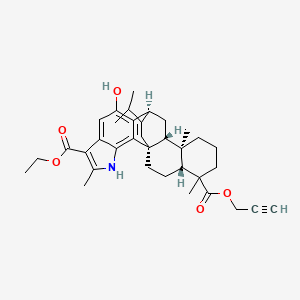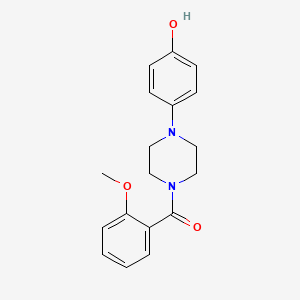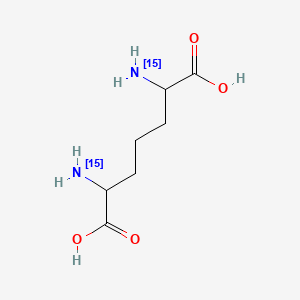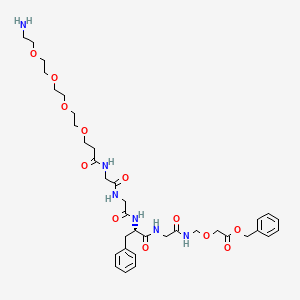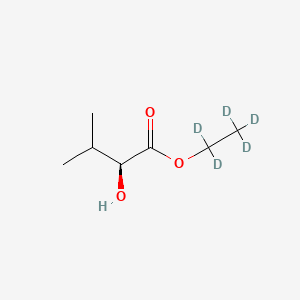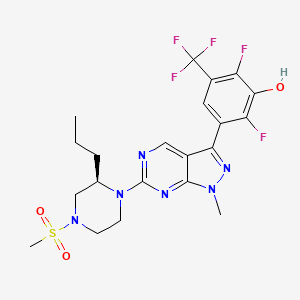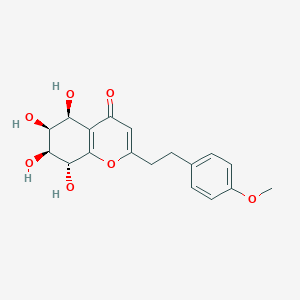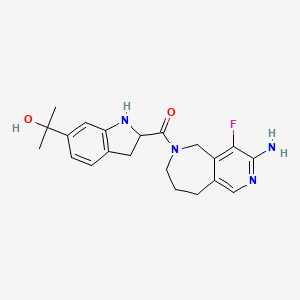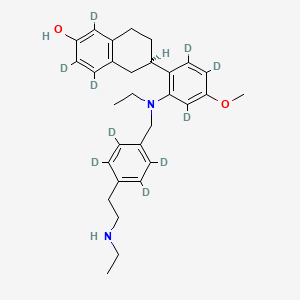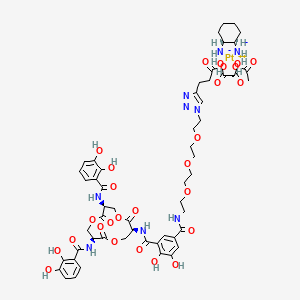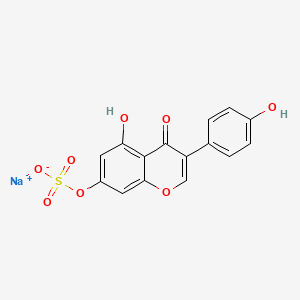
Genistein 7-Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Genistein 7-sulfate (sodium) is a derivative of genistein, a naturally occurring isoflavone found in various soy-based products. Genistein is known for its wide range of pharmacological benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . The sulfate derivative enhances the solubility and bioavailability of genistein, making it more effective for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of genistein 7-sulfate (sodium) typically involves the sulfonation of genistein. One common method includes reacting genistein with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures. The reaction is followed by neutralization with sodium hydroxide to yield genistein 7-sulfate (sodium) .
Industrial Production Methods
Industrial production of genistein 7-sulfate (sodium) often employs high-speed counter-current chromatography (HSCCC) for the efficient biotransformation of genistein from its glycoside form, genistin. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Genistein 7-sulfate (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted genistein compounds .
Scientific Research Applications
Genistein 7-sulfate (sodium) has a broad range of scientific research applications:
Mechanism of Action
Genistein 7-sulfate (sodium) exerts its effects primarily through the inhibition of protein-tyrosine kinases and topoisomerase-II. It interacts with nuclear estrogen receptors to alter the transcription of cell-specific genes, thereby modulating various cellular pathways. This mechanism is particularly effective in inhibiting cancer cell growth and reducing cardiovascular risks in postmenopausal women .
Comparison with Similar Compounds
Similar Compounds
Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.
Biochanin A: An isoflavone with similar pharmacological properties but different molecular targets.
Formononetin: Another isoflavone with anti-cancer and anti-inflammatory properties.
Uniqueness
Genistein 7-sulfate (sodium) stands out due to its enhanced solubility and bioavailability, making it more effective for therapeutic applications compared to its non-sulfated counterparts .
Properties
Molecular Formula |
C15H9NaO8S |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
sodium;[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] sulfate |
InChI |
InChI=1S/C15H10O8S.Na/c16-9-3-1-8(2-4-9)11-7-22-13-6-10(23-24(19,20)21)5-12(17)14(13)15(11)18;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1 |
InChI Key |
SYLBIYUBFYJFDV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


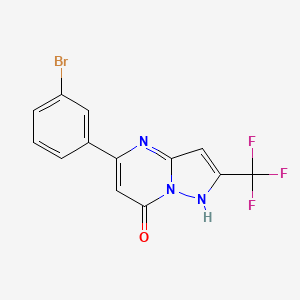
![4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B12385211.png)
